molecular formula C14H14N6O4 B112703 1,4-Bis(3-nitropyridin-2-yl)piperazine CAS No. 5086-48-6

1,4-Bis(3-nitropyridin-2-yl)piperazine

Cat. No.: B112703
CAS No.: 5086-48-6
M. Wt: 330.3 g/mol
InChI Key: CLRWTKBAXBUEJJ-UHFFFAOYSA-N
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Description

1,4-Bis(3-nitropyridin-2-yl)piperazine is a chemical compound with the molecular formula C14H14N6O4. It is a piperazine derivative, characterized by the presence of two 3-nitropyridin-2-yl groups attached to a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(3-nitropyridin-2-yl)piperazine typically involves the reaction of piperazine with 3-nitropyridine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(3-nitropyridin-2-yl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce a variety of functional groups depending on the nucleophile employed .

Mechanism of Action

The mechanism of action of 1,4-Bis(3-nitropyridin-2-yl)piperazine involves its interaction with specific molecular targets. For example, as a urease inhibitor, the compound binds to the active site of the enzyme, preventing it from catalyzing the breakdown of urea. This inhibition can lead to a decrease in the production of ammonia and carbamate, which are the products of urea metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(3-nitropyridin-2-yl)piperazine is unique due to the presence of two nitropyridinyl groups, which can significantly influence its chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

1,4-bis(3-nitropyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O4/c21-19(22)11-3-1-5-15-13(11)17-7-9-18(10-8-17)14-12(20(23)24)4-2-6-16-14/h1-6H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRWTKBAXBUEJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=CC=N2)[N+](=O)[O-])C3=C(C=CC=N3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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